MK 436
Description
Historical Context and Discovery of MK 436
The historical context of this compound is rooted in the ongoing global effort to find effective treatments for protozoal infections, particularly those prevalent in tropical and subtropical regions. These diseases, classified as neglected tropical diseases (NTDs), affect millions worldwide and often lack adequate therapeutic options due to toxicity, prolonged treatment regimens, and the emergence of drug-resistant strains. mdpi.com
This compound emerged from research into 5-nitroimidazole derivatives, a class of compounds known for their diverse biological activities, including anti-protozoal effects. mdpi.com While the precise details of its initial synthesis and discovery are not extensively detailed in readily available public academic literature, research into its therapeutic action against Trypanosoma cruzi, the causative agent of Chagas disease, dates back at least to studies published in the late 1980s. researchgate.netnih.govnih.gov Early research highlighted its effectiveness in experimental models, demonstrating its potential as a therapeutic agent. researchgate.netnih.govnih.gov
Academic Significance of this compound in Anti-protozoal Research
The academic significance of this compound primarily stems from its demonstrated efficacy against Trypanosoma cruzi in experimental models. Research has shown that this compound can effectively eliminate parasitemia and achieve high cure rates in mice infected with different strains of T. cruzi. researchgate.netnih.govnih.gov This was a notable finding, especially considering the challenges associated with treating Chagas disease, including the limitations of existing drugs like benznidazole. mdpi.com
Detailed research findings on this compound's effects on T. cruzi have provided valuable insights into its mechanism of action and its impact on the parasite at a cellular level. Studies utilizing ultrastructural analysis have revealed that this compound affects intracellular amastigote forms of T. cruzi, causing severe cytoplasmic vacuolization and membrane alterations. researchgate.netnih.govresearchgate.net
The efficacy of this compound against different T. cruzi strains has been a key area of academic investigation. Research has indicated that cure rates can vary depending on the strain, although high cure rates (72% to 100%) were observed across different types in murine models. researchgate.netnih.govnih.gov
The mechanism of action of 5-nitroimidazole derivatives, including likely this compound, involves a two-step process. First, they undergo reduction and activation within the target protozoa, mediated by low-redox-potential proteins like ferredoxin or nitroreductases. Second, the reactive species generated interact with cellular components, such as DNA and proteins, leading to parasite death. mdpi.com Academic research into this compound contributes to the broader understanding of how this class of compounds exerts its anti-protozoal effects.
Here is a summary of key research findings on this compound against Trypanosoma cruzi in murine models:
| T. cruzi Strain | Cure Rate (%) | Notes |
| Y strain (Type I) | 72-100 | Parasitemia eliminated within 24 hours. researchgate.net |
| 12 SF strain (Type II) | 72-100 | Effective against intracellular forms. researchgate.net |
| Colombian strain (Type III) | 72-100 | Caused severe cellular alterations. researchgate.net |
Note: Data compiled from cited academic research findings.
Contemporary Research Landscape and Future Directions for this compound Inquiry
While significant early research established the anti-T. cruzi activity of this compound, contemporary academic research continues to explore its potential and place within the landscape of anti-protozoal chemotherapy. The challenges posed by drug resistance and the need for improved treatments for NTDs highlight the ongoing relevance of compounds like this compound. mdpi.com
Current research directions may involve re-evaluating compounds like this compound, potentially in combination therapies, to overcome resistance and improve outcomes. researchgate.net The use of drug combinations, particularly those involving nitro compounds with different mechanisms of action, is considered a potential strategy for treating Chagas disease. researchgate.net
Further academic inquiry into this compound could focus on:
Detailed investigation of its molecular mechanism of action within different protozoan species.
Studies on its efficacy against other protozoal pathogens beyond Trypanosoma cruzi.
Research into potential synergistic effects when combined with other anti-protozoal agents.
Exploration of its activity against drug-resistant strains of parasites.
The academic significance of this compound lies in its contribution to the knowledge base of anti-protozoal chemotherapy and its potential as a starting point for the development of new or improved treatments for neglected tropical diseases.
Structure
2D Structure
3D Structure
Properties
CAS No. |
33450-08-7 |
|---|---|
Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole |
InChI |
InChI=1S/C11H14N4O3/c1-14-9(15(16)17)6-12-11(14)10-7-4-2-3-5-8(7)18-13-10/h6-8H,2-5H2,1H3 |
InChI Key |
SPUUHYKZDFCYGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2=NOC3C2CCCC3)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro- 1H-imidazol-2-yl)-1,2-benzisoxazole MK 0436 MK 436 MK-0436 MK-436 |
Origin of Product |
United States |
Elucidation of Molecular and Cellular Mechanisms of Action of Mk 436
Investigation of Primary Cellular Targets of MK 436 Action
Studies investigating the effects of this compound on Trypanosoma cruzi have provided insights into its interactions with key cellular components and processes within the parasite.
Disruption of Nucleic Acid Synthesis by this compound
While nitroimidazoles, as a class of compounds, are known to interfere with nucleic acid synthesis in various organisms, specific detailed research findings directly demonstrating the disruption of nucleic acid synthesis by this compound in Trypanosoma cruzi were not available in the consulted literature. capes.gov.brresearchgate.net Folate derivatives are essential for the synthesis of proteins and nucleic acids, and enzymes within these pathways, such as dihydrofolate reductase (DHFR), are recognized drug targets in parasitic diseases. researchgate.net MK-436 was evaluated in a second phase of studies related to inhibitors of Trypanosoma cruzi DHFR, but the specific mechanism and data regarding its direct impact on nucleic acid synthesis were not detailed in the provided information. researchgate.net
Induction of Oxidative Stress Pathways by this compound
Nitro compounds, including 5-nitroimidazoles like the core structure of this compound, are understood to exert their effects on trypanosomes, in part, by increasing oxidative stress. dovepress.comnih.govresearchgate.net This can occur either directly through the generation of peroxides or indirectly via a process known as "futile redox cycling." nih.gov This mechanism is thought to interact with the trypanothione (B104310) oxidation-reduction system of the parasite. nih.gov However, specific detailed data outlining the precise oxidative stress pathways induced by this compound or quantitative measurements of reactive oxygen species (ROS) production directly attributable to this compound in Trypanosoma cruzi were not extensively described in the available search results. One study investigating the mode of action of other nitroheterocycles questioned whether hydrogen peroxide accumulation was the sole factor, noting similar ultrastructural lesions in a catalase-containing trypanosomatid. capes.gov.brresearchgate.net
Perturbation of Cellular Membrane Integrity by this compound
Ultrastructural studies conducted on Trypanosoma cruzi parasites treated with this compound have provided evidence of its impact on cellular membrane integrity. Findings from research on T. cruzi infections in mice treated with this compound revealed severe cytoplasmic vacuolization and membrane alterations within intracellular parasites. nih.govresearchgate.netnih.gov Specifically, ultrastructural analysis of intracellular amastigote forms of Trypanosoma cruzi six hours after the commencement of this compound treatment showed observable cytoplasmic vacuolization and membrane irregularities. researchgate.net
Downstream Molecular Cascades Triggered by this compound
Metabolomic and Proteomic Signatures of this compound Activity
Comprehensive studies specifically detailing the metabolomic and proteomic signatures resulting from the activity of this compound in Trypanosoma cruzi were not found in the analyzed search results. While metabolomics and proteomics are valuable tools for understanding the biochemical and protein-level changes induced by drug treatment in parasites core.ac.ukbioscientifica.comnih.govuliege.benih.gov, specific data sets or findings directly linking this compound treatment to alterations in the parasite's metabolome or proteome were not available.
Investigation of Biological Target Identification and Validation for Mk 436
Methodologies for Identifying MK 436 Biological Targets
Several strategies are employed to identify the proteins or other biomolecules that a small molecule binds to or modulates. These methods can broadly be categorized into affinity-based approaches, genetic screens, and computational predictions.
Affinity-Based Approaches for this compound Target Deconvolution
Affinity-based methods are widely used for target identification and rely on the principle that a small molecule can selectively bind to its target protein within a complex biological mixture. One common technique is affinity purification coupled with mass spectrometry (AP-MS). nih.govnih.govresearchgate.neteuropeanreview.org In this approach, the small molecule (or a modified version of it, often referred to as a chemical probe) is immobilized on a solid support or tagged for capture. europeanreview.orgnd.edu Cell or tissue lysates are then incubated with the immobilized compound, allowing target proteins to bind. nd.edu Unbound proteins are washed away, and the bound proteins are eluted and identified, typically using mass spectrometry. nih.govnih.govresearchgate.neteuropeanreview.orgnd.edu Variations include using tagged probes that are captured using methods like biotin-streptavidin or click chemistry. europeanreview.org Differential affinity chromatography coupled to mass spectrometry can also be used to identify common binding proteins. mdpi.com Chemical proteomics, which involves studying the covalent modifications of proteins by small molecules, is another related approach that can help profile the target landscape. rsc.orgresearchgate.net Probe-free methods are also being developed to detect protein-ligand interactions without modifying the ligand molecule. researchgate.net
Genetic Screens for this compound Target Identification
Genetic screens provide a complementary approach to identify biological targets by perturbing gene expression and observing the effect on cellular sensitivity or resistance to a small molecule. nih.gov The basic concept involves genetically altering cells or organisms through mutagenesis, protein overexpression, or knockdown, and then selecting for clones that exhibit a altered response to the compound. nih.gov In the context of identifying targets for bioactive small molecules, genetic methods can exploit phenotypes such as cell viability. nih.gov
Modern genetic screening techniques, such as those utilizing CRISPR/Cas9, allow for systematic perturbation of genes on a genome-wide scale. duke.edufrontiersin.orgeditco.biodrugtargetreview.com CRISPR screens can involve introducing a library of guide RNAs into a cell population to knock out or modulate the expression of target genes. frontiersin.orgeditco.bio By comparing the abundance of guide RNAs in the cell population before and after exposure to the small molecule, researchers can identify genes whose perturbation affects sensitivity or resistance. editco.bio Pooled and arrayed CRISPR screens offer different formats depending on the desired scale and readout. editco.bio Resistance mutations identified through genetic screens can also provide strong evidence for target engagement. worldpreclinicaleurope.com
Computational Approaches in this compound Target Discovery
Molecular docking is a widely used computational technique that predicts the preferred binding orientation (pose) of a small molecule within the binding site of a target protein and estimates the binding affinity. mdpi.comsciforschenonline.orgnih.govpensoft.net This method requires the 3D structure of the target protein. mdpi.comsciforschenonline.org Virtual screening, a high-throughput version of docking, can be used to screen large libraries of compounds against a target or predict targets for a given compound. nih.govsciforschenonline.org
Criteria and Methodologies for Validating this compound Biological Targets
Once potential targets for this compound are identified, it is essential to validate that these interactions are biologically relevant and contribute to the compound's observed antitrypanosomal activity. Target validation aims to confirm the functional relationship between the small molecule, the putative target, and the biological phenotype. nih.govuio.no
One key validation method is correlation analysis, which involves testing analogs of the small molecule with varying affinities for the putative target and determining if there is a correlation between target binding affinity and biological potency. nih.gov
Genetic methods can also be used for validation. This includes generating genetic modifications in the putative target, such as knockdown or knockout using techniques like RNA interference or CRISPR/Cas9, and assessing if this alters the cellular response to this compound. nih.govfrontiersin.org Conversely, overexpression of the target can also be examined. nih.gov Generating a mutant target protein that is resistant to small molecule binding but retains its normal function can provide strong validation. nih.gov
Experimental validation of computationally predicted targets is crucial and can involve various biochemical and cell-based assays. uio.notandfonline.com Biochemical assays can measure the direct binding affinity between this compound and the recombinant target protein. uio.notandfonline.com Cell-based assays can confirm that modulating the target in a cellular context reproduces or affects the phenotype observed with this compound treatment. uio.notandfonline.com In vivo studies in relevant animal models can provide further validation of the target's role in the compound's efficacy. uio.notandfonline.com
Characterization of this compound-Target Interactions at the Molecular Level
Characterizing the interaction between this compound and its biological target at the molecular level provides insights into the binding mechanism and can inform the design of more potent and selective compounds. This involves determining the binding affinity, kinetics, and the specific residues involved in the interaction.
Binding assays are fundamental for quantifying the interaction between a small molecule and its target. oup.compharmaron.combmglabtech.combioduro.com Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various fluorescence-based assays (e.g., fluorescence polarization, thermal shift assays) can be used to measure binding affinity (e.g., dissociation constant, Kd) and kinetics (association and dissociation rates). oup.combmglabtech.combioduro.com Competition binding assays can also be employed to determine the affinity of an unlabeled compound by its ability to displace a labeled ligand. bmglabtech.com
Structure-activity relationship (SAR) studies, while often used in lead optimization, can also provide insights into the molecular interaction by systematically modifying the structure of this compound and observing how these changes affect its activity and binding to the target. pensoft.netashp.orgfiveable.me This helps identify key functional groups and structural features important for target binding. ashp.orgfiveable.me
Computational methods like molecular docking and molecular dynamics simulations can provide atomic-level details of the interaction, predicting how this compound fits into the binding site of the target and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). mdpi.comsciforschenonline.orgnih.govpensoft.net
Advanced Preclinical Research Methodologies for Mk 436
In Vivo Animal Models in MK 436 Investigation
In vivo animal models are critical for evaluating the efficacy of potential therapeutic agents in a complex biological system that mimics the disease state. Murine models, in particular, have been extensively used in the investigation of this compound, especially in the context of parasitic infections.
Murine models of Trypanosoma cruzi infection have been instrumental in assessing the efficacy of this compound wikipedia.orgwikipedia.org. Studies in mice have demonstrated that this compound is effective against T. cruzi infections wikipedia.orgwikipedia.org. Research has been conducted using different strains of T. cruzi, including the Y strain (type I), 12 SF strain (type II), and Colombian strain (type III) wikipedia.org.
Studies in mice infected with T. cruzi showed that this compound treatment led to the disappearance of parasitaemia within 24 hours when commenced during early or late stages of acute infection wikipedia.org. The compound was also found to affect intracellular T. cruzi parasites, with ultrastructural studies revealing severe cytoplasmic vacuolization and membrane alterations wikipedia.org.
Efficacy studies in murine models have reported varying cure rates depending on the T. cruzi strain and the stage of infection. For instance, studies investigating the effectiveness of this compound against chronic infection in Swiss mice reported high cure rates for infections caused by type II (90%) and type III (95.7%) strains. Histopathological examinations in these studies showed complete clearance of cardiac and muscular lesions in a percentage of mice infected with type II strains and a decrease in the intensity and extension of lesions in mice infected with type III strains. Serological responses, as evaluated by indirect immunofluorescence tests (IFAT), remained persistently positive in treated mice even after parasitological cure wikipedia.org.
The following table summarizes some findings regarding this compound efficacy in murine models of T. cruzi infection:
| T. cruzi Strain (Type) | Infection Stage | Observed Effect | Cure Rate (%) | Histopathological Findings (Lesions) | Serological Response (IFAT) | Source |
| Y (I), 12 SF (II), Colombian (III) | Acute (early/late) | Disappearance of parasitaemia within 24 hours; effect on intracellular parasites | 72-100 | Not specified in detail in this source snippet | Persistently positive | wikipedia.org |
| Type II | Chronic | Not specified in detail in this source snippet | 90 | Complete clearance in 36% of mice; decrease in intensity/extension | Persistently positive | |
| Type III | Chronic | Not specified in detail in this source snippet | 95.7 | Decrease in intensity/extension | Persistently positive |
The establishment and characterization of relevant in vivo models for this compound research have centered on developing and utilizing murine models that accurately recapitulate Trypanosoma cruzi infection wikipedia.orgwikipedia.org. These models involve infecting mice with specific strains of T. cruzi to establish acute or chronic infections wikipedia.org.
Characterization of the disease progression in these models involves parasitological methods, such as assessing parasitaemia levels and detecting parasites in tissues wikipedia.org. Serological tests, like IFAT, are used to monitor the host's immune response to the parasite wikipedia.org. Histopathological studies are conducted to evaluate tissue damage and inflammatory responses in organs, particularly the heart and muscle, which are target tissues for T. cruzi wikipedia.org. Ultrastructural studies provide detailed insights into the effects of this compound on the parasite at the cellular level wikipedia.org.
The use of these characterized murine models has been crucial for demonstrating the in vivo efficacy of this compound and understanding its impact on parasite burden and associated tissue pathology wikipedia.org.
Translational Potential of Preclinical Animal Models for this compound Research
Preclinical animal models play a crucial role in evaluating the potential efficacy of candidate compounds before progression to human clinical trials. For the chemical compound this compound, research has primarily focused on its activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The translational potential of findings from these animal models to human Chagas disease treatment is a key aspect of its preclinical evaluation.
Studies utilizing mouse models of Trypanosoma cruzi infection have provided significant insights into the in vivo activity of this compound. Research has demonstrated that this compound is effective against Trypanosoma cruzi infections in mice. nih.gov Treatment with this compound in these models resulted in the disappearance of parasitaemia within 24 hours when commenced during either the early or late stages of acute infection. nih.gov Furthermore, the compound was observed to affect intracellular T. cruzi parasites, with ultrastructural analysis revealing severe cytoplasmic vacuolization and membrane alterations in the parasites. nih.gov
The effectiveness of this compound in mouse models was found to be consistent across different strains of Trypanosoma cruzi, including the Y strain (type I), 12 SF strain (type II), and Colombian strain (type III). nih.gov Cure rates in these mouse models ranged from 72% to 100%, showing similar efficacy regardless of the parasite strain used. nih.gov However, the proportion of positive serological tests and the frequency of inflammatory lesions in treated and parasitologically cured mice varied depending on the T. cruzi strain, being greatest for mice infected with the Colombian strain. nih.gov
These detailed research findings from mouse models provide a basis for assessing the translational potential of this compound for human Chagas disease. The observed efficacy against both bloodstream and intracellular forms of the parasite in a relevant animal model suggests that this compound targets key aspects of T. cruzi infection that are relevant to human pathology. The consistent efficacy across different parasite strains in mice is also a positive indicator for potential broader applicability in humans, as T. cruzi exhibits genetic diversity.
The fact that MK-436 was evaluated during a second phase of preclinical and clinical trials for Chagas disease further underscores the perceived translational potential based on earlier preclinical findings. ingentaconnect.com While the outcomes of these specific trials are not detailed in the available information, their initiation suggests that the positive results observed in animal models, such as the mouse studies demonstrating clearance of parasitaemia and effects on intracellular parasites, were considered sufficiently promising to warrant investigation in human subjects. nih.govingentaconnect.com This progression from preclinical animal studies to human evaluation exemplifies the translational link in the drug development process for this compound in the context of Chagas disease.
The following table summarizes key efficacy findings from preclinical animal models:
| Animal Model | Infection Stage Treated | Key Efficacy Finding | Parasite Strains Tested |
| Mouse | Early or Late Acute | Disappearance of parasitaemia | Y, 12 SF, Colombian |
| Mouse | Early or Late Acute | Affected intracellular parasites | Y, 12 SF, Colombian |
| Mouse | Early or Late Acute | Cure rates (72%-100%) | Y, 12 SF, Colombian |
This data, derived from studies in relevant animal models, provides crucial support for the potential of this compound as a therapeutic agent for Chagas disease and highlights the translational value of these preclinical research methodologies.
Structure Activity Relationship Sar and Rational Design of Mk 436 Analogs
Elucidation of Key Structural Motifs for MK 436 Activity
Structure-Activity Relationship studies of this compound and its related compounds as inhibitors of hnpsPLA2 have highlighted the critical role of specific structural motifs within the molecule for effective binding and enzymatic inhibition. Research indicates that certain features are essential for potent activity against hnpsPLA2 Current time information in Aurangabad Division, IN.selleckchem.com. The biphenyl (B1667301) group and the sulfonamide moiety have been identified as important structural elements contributing to the inhibitory activity of MK-436 against hnpsPLA2 Current time information in Aurangabad Division, IN.. Further SAR studies have provided detailed insights into how different parts of the MK-436 molecule contribute to its activity against hnpsPLA2 selleckchem.commdpi.comresearchgate.net. These investigations, often supported by computational modeling, help to elucidate the crucial interactions between the inhibitor and the enzyme's active site nih.govmdpi.com. Understanding these key structural motifs is fundamental for the rational design of analogs with potentially enhanced potency or selectivity.
Synthetic Modification Strategies for this compound Derivatives
The synthesis of this compound and its derivatives involves specific chemical strategies to access a range of analogs for SAR studies and lead optimization. Synthetic routes have been developed to prepare MK-436 and its various derivatives, allowing for systematic modifications of different parts of the molecule Current time information in Aurangabad Division, IN.researchgate.net. These strategies enable the introduction of diverse substituents and structural changes to probe their impact on biological activity. While specific detailed synthetic procedures for a wide range of this compound derivatives in the context of hnpsPLA2 inhibition are not extensively detailed in the provided snippets, the mention of synthetic strategies confirms the chemical accessibility of analogs for SAR exploration Current time information in Aurangabad Division, IN.. General approaches in medicinal chemistry for generating derivatives often involve modifying key functional groups, altering the core scaffold, or introducing substituents to optimize properties like binding affinity, selectivity, and metabolic stability.
Computational Approaches in this compound SAR Studies (e.g., QSAR, Molecular Docking)
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have played a significant role in understanding the SAR of this compound and its analogs as hnpsPLA2 inhibitors nih.govmdpi.com. Molecular docking studies are employed to predict the binding orientation and affinity of ligands within the active site of the target enzyme, providing insights into the key interactions driving binding nih.govbeilstein-journals.orgmdpi.com. For MK-436 and its related inhibitors targeting hnpsPLA2, docking simulations help visualize how different structural features interact with specific amino acid residues in the enzyme's binding pocket nih.govmdpi.com. QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity globalresearchonline.netresearchgate.net. By applying QSAR models to MK-436 analogs, researchers can identify molecular descriptors that correlate with inhibitory potency, allowing for the prediction of activity for new, unsynthesized compounds and guiding the design of more active derivatives nih.govmdpi.comnih.gov. These computational approaches complement experimental SAR studies by providing a theoretical framework for understanding the observed activity profiles and accelerating the discovery process.
Synthetic Strategies and Derivatization of Mk 436
Classical and Contemporary Synthetic Pathways for MK 436
While specific literature detailing the total synthesis of this compound is scarce, the synthesis of structurally related nitroimidazole compounds often involves multi-step sequences. A hypothetical classical approach to a molecule like this compound, which contains a nitroimidazole core linked to a bicyclic system, would likely involve the initial construction of the nitroimidazole ring, followed by its attachment to the second ring system.
Synthesis of this compound Analogs for SAR Exploration
The exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, aiming to identify which parts of a molecule are crucial for its biological activity. For this compound, the synthesis of analogs would involve systematic modifications of its chemical structure. Key areas for modification could include:
The Nitroimidazole Moiety: The position of the nitro group could be altered, or it could be replaced with other electron-withdrawing groups to probe the importance of its electronic properties. The methyl group on the imidazole (B134444) ring could also be substituted with other alkyl or functional groups.
The Bicyclic System: Modifications to the bridged bicyclic portion of the molecule could involve changing ring size, introducing substituents, or altering the stereochemistry. These changes would help to understand the spatial requirements for biological activity.
The Linker: If there is a linker connecting the two main structural components, its length, flexibility, and chemical nature could be varied.
The synthesis of these analogs would likely follow similar synthetic strategies as for the parent compound, with the introduction of desired modifications at appropriate stages of the synthetic route. The biological evaluation of these analogs would then provide valuable insights into the SAR of this compound. nih.govnih.govrsc.org
A general scheme for the synthesis of analogs might involve a common intermediate, which can then be diversified in the final steps to produce a library of related compounds. This parallel synthesis approach can significantly accelerate the SAR exploration process.
Table 1: Potential Modifications for SAR Exploration of this compound
| Molecular Region | Potential Modifications | Rationale |
| Nitroimidazole Ring | Vary position of nitro group | Investigate electronic requirements for activity |
| Replace nitro group with other substituents (e.g., cyano, trifluoromethyl) | Probe the necessity of the nitro functionality | |
| Modify the N-alkyl substituent | Explore steric and electronic effects at this position | |
| Bicyclic System | Alter ring size and saturation | Understand conformational and spatial requirements |
| Introduce substituents (e.g., hydroxyl, alkyl, halogen) | Probe for additional binding interactions | |
| Vary stereochemistry | Determine the optimal 3D arrangement for activity |
Novel Chemical Methodologies for this compound Synthesis
Modern synthetic chemistry offers a variety of novel methodologies that could be applied to the synthesis of complex molecules like this compound, potentially leading to more efficient and environmentally friendly processes. mdpi.com
Flow Chemistry: Conducting reactions in continuous flow reactors can offer advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. polimi.it For the synthesis of this compound, key steps such as nitration or heterocycle formation could be adapted to flow conditions.
Photoredox Catalysis: This methodology uses light to initiate chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. It could be particularly useful for the formation of certain C-C or C-N bonds in the this compound scaffold under mild conditions.
Biocatalysis: The use of enzymes as catalysts can offer high selectivity and efficiency. A potential biocatalytic approach to this compound could involve the enzymatic resolution of a racemic intermediate to obtain the desired enantiomer, or the use of enzymes to catalyze specific bond formations.
Mechanochemistry: This solvent-free technique uses mechanical force to induce chemical reactions. mdpi.com It represents a green chemistry approach that could potentially be applied to certain steps in the synthesis of this compound, reducing solvent waste. chemmethod.comchemmethod.com
The application of these novel methodologies could not only streamline the synthesis of this compound but also open up new avenues for the creation of diverse analogs for further biological investigation.
Preclinical Pharmacological Investigations of Mk 436
Pharmacodynamics of MK 436 in Disease Models
Pharmacodynamics studies explore the biochemical and physiological effects of a drug and its mechanism of action. ascopubs.orgscantox.com In the context of this compound, research has focused on its effects on Trypanosoma cruzi, the parasite responsible for Chagas disease. Studies in mice infected with T. cruzi have shown that this compound affects intracellular parasites. nih.govnih.gov Ultrastructural findings revealed severe cytoplasmic vacuolization and membrane alterations within the parasites following treatment with this compound. nih.govnih.gov This suggests a direct impact on the cellular integrity and function of the parasite.
Pharmacological Efficacy of this compound in Relevant Preclinical Models
Pharmacological efficacy evaluates a drug's ability to produce a desired therapeutic effect in preclinical models that mimic the human disease. nih.govaacrjournals.org For this compound, relevant preclinical models have included mice infected with Trypanosoma cruzi. nih.govnih.gov
Studies in mice have demonstrated that this compound is effective against Trypanosoma cruzi infections. nih.govnih.gov Treatment with this compound led to the disappearance of parasitaemia within 24 hours in mice where treatment commenced during the early or late stages of acute infection. nih.govnih.gov Cure rates in these studies varied, ranging from 72% to 100%, and were observed across different strains of T. cruzi, including the Y strain (type I), 12 SF strain (type II), and Colombian strain (type III). nih.gov
The following table summarizes some findings regarding the efficacy of this compound in T. cruzi-infected mice:
| Disease Model | Parasite Strain | Observed Effect | Cure Rate Range |
| T. cruzi infection (mice) | Y strain (Type I) | Disappearance of parasitaemia, affects intracellular parasites | 72-100% |
| T. cruzi infection (mice) | 12 SF strain (Type II) | Disappearance of parasitaemia, affects intracellular parasites | 72-100% |
| T. cruzi infection (mice) | Colombian strain (Type III) | Disappearance of parasitaemia, affects intracellular parasites. Higher frequency of inflammatory lesions observed in infected mice with this strain. | 72-100% |
Despite the observed parasitological cure in many cases, positive serological responses persisted in the majority of treated mice. nih.govnih.gov The frequency of inflammatory lesions was noted to be greatest in mice infected with the Colombian strain of the parasite. nih.gov
Integration of Mk 436 Research Within Broader Drug Discovery and Development Paradigms
Academic Contributions to Early-Stage Drug Discovery with MK 436
Academic research has played a significant role in the early-stage discovery and evaluation of this compound as a potential antiparasitic agent. Studies conducted in academic or research settings have demonstrated the effectiveness of this compound in experimental models of trypanosomiasis. For instance, this compound was found to be effective against Trypanosoma cruzi infections in mice, the causative agent of Chagas disease. wikipedia.org Preclinical studies indicated that MK-436 could lead to the disappearance of parasitaemia in mice within 24 hours of treatment during acute infection stages. wikipedia.org The compound also showed effects on intracellular T. cruzi parasites, leading to observed ultrastructural changes. wikipedia.org
Further academic investigations explored the efficacy of this compound against chronic Trypanosoma cruzi infections in mice, showing high cure rates with certain strains. newdrugapprovals.org Histopathological examinations in these studies revealed a reduction or complete clearance of cardiac and muscular lesions in treated mice. newdrugapprovals.org Additionally, research extended to evaluating this compound in murine models of central nervous system trypanosomiasis caused by Trypanosoma brucei, including studies on combination chemotherapy involving this compound. wikidata.org These early academic contributions were crucial in identifying the antiparasitic potential of this compound and characterizing its effects in relevant disease models.
The research findings from these preclinical studies provided detailed insights into the activity of this compound. The following table summarizes some key efficacy data from academic research in murine models:
| Parasite Model | Treatment Regimen (this compound) | Key Findings | Source |
| Trypanosoma cruzi (acute infection) | 2 daily doses of 250 mg/kg (mice) | Parasitaemia disappeared within 24 hours. Affected intracellular parasites. | wikipedia.org |
| Trypanosoma cruzi (chronic infection, Type II strain) | Dosage not explicitly detailed in snippet | 90% cure rate; complete clearance of cardiac/muscular lesions in 36% of mice. | newdrugapprovals.org |
| Trypanosoma cruzi (chronic infection, Type III strain) | Dosage not explicitly detailed in snippet | 95.7% cure rate; decreased intensity/extension of lesions. | newdrugapprovals.org |
| Trypanosoma brucei (CNS infection) | 15.0 mg/kg for 2 days (alone or in combination) | Complete cures observed, also with lower doses over longer periods or in combination. | wikidata.org |
These studies, often published in peer-reviewed academic journals, underscore the foundational role of academic research in the initial assessment and characterization of this compound's biological activity against trypanosomal parasites.
Collaborative Research Models for this compound Development (Academia-Industry Interfaces)
While the early research on this compound appears rooted in academic and research institutions, explicit details regarding formal academia-industry collaborative development models specifically for this compound are not extensively detailed in the available information. However, the broader landscape of drug discovery for neglected tropical diseases often involves interactions between academic researchers and pharmaceutical entities or research organizations.
One instance suggesting collaboration is the mention of this compound being "kindly donated" by specific researchers in the context of a study on mutagenic activities of antiparasite drugs. wikipedia.org This indicates a level of exchange and cooperation between researchers, potentially across different institutions. The commercial availability of this compound for "research use only" from chemical suppliers like MedChemExpress also represents an interface between the compound's research origins and its accessibility for further study by the wider scientific community, including both academic and industry researchers. nih.gov
The historical context of this compound research, primarily in the 1980s, predates some of the more formalized and widely publicized academia-industry partnerships seen in contemporary drug development. However, the progression of a compound from initial academic findings to being available for research purposes suggests a pathway that likely involved interactions beyond single academic laboratories, even if not structured as comprehensive development collaborations as understood today. General discussions on the importance of university-industry research collaboration in driving innovation, particularly in areas like healthcare, highlight the typical interfaces where compounds like this compound might be advanced, involving shared expertise, resources, and technology transfer. mims.com
Future Trajectories for this compound in Translational Research
The future trajectories for this compound within translational research are suggested by its demonstrated preclinical efficacy and the ongoing need for effective treatments for trypanosomiasis. Although the primary research identified is historical, the fact that MK-436 and other compounds evaluated in earlier phases of preclinical studies for Chagas disease "could be revisited" indicates a potential, albeit perhaps dormant, trajectory for further investigation. wikipedia.orgproteopedia.org
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice to improve human health. wikipedia.orgmims.com The promising results observed in murine models, including high cure rates and reduction of tissue lesions in trypanosome infections, provide a preclinical foundation that could warrant further translational studies. newdrugapprovals.org Such studies would typically involve more extensive preclinical profiling, formulation development, and eventually, if deemed appropriate based on comprehensive data, progression to clinical trials in humans.
Systems Biology and Biological Pathway Analysis of Mk 436 Effects
Identification of Cellular Pathways Modulated by MK 436
Studies investigating the effects of this compound on Trypanosoma cruzi have revealed significant ultrastructural changes in the parasite, particularly within the intracellular amastigote forms. Treatment with this compound has been shown to induce severe cytoplasmic vacuolization and membrane irregularities in T. cruzi. researchgate.netnih.govresearchgate.net These morphological alterations suggest that this compound modulates cellular pathways critical for maintaining the structural integrity and normal functioning of the parasite.
The observed cytoplasmic vacuolization could indicate disruptions in osmotic regulation, vesicular transport, or degradation pathways within the parasite. Membrane irregularities might point towards interference with lipid synthesis, membrane protein function, or processes related to cell wall or membrane maintenance. While the precise pathways affected are not explicitly identified through detailed molecular analysis in the provided sources, these ultrastructural findings serve as phenotypic evidence of this compound's impact on fundamental cellular processes within Trypanosoma cruzi.
Network Pharmacology Approaches to Elucidate this compound Polypharmacology
Network pharmacology is a valuable approach for understanding the complex interactions of a compound with multiple biological targets and pathways, providing a systems-level view of its pharmacological effects. However, detailed network pharmacology studies specifically focused on elucidating the polypharmacological profile of the chemical compound this compound were not found within the scope of the provided search results. While the principles of network pharmacology are discussed in other contexts ijpsonline.comimrpress.comclinmedjournals.orgresearchgate.net, their application to the chemical compound this compound and its effects on host or pathogen pathways is not described.
Transcriptomic and Proteomic Profiling in Response to this compound Exposure
Transcriptomic and proteomic profiling are powerful techniques used to assess global changes in gene and protein expression in response to a stimulus, providing comprehensive data on modulated biological processes. Based on the provided search results, specific transcriptomic or proteomic studies detailing the response of Trypanosoma cruzi or the host to exposure to the chemical compound this compound were not identified. While these techniques are highlighted for their utility in other research areas, such as cancer biology and biomarker discovery oncotarget.comnih.govbiorxiv.orgmdpi.commedrxiv.orgtandfonline.comfrontiersin.orgbloodtransfusion.itnih.govbiorxiv.org, their application to understanding the molecular effects of the chemical compound this compound was not reported in the examined literature.
Impact of this compound on Host-Pathogen Interaction Pathways
The primary reported impact of the chemical compound this compound on host-pathogen interaction pathways, based on the provided sources, is its direct antiparasitic activity against Trypanosoma cruzi within the host. Studies in mice have demonstrated that this compound is effective in reducing parasitaemia and affecting intracellular forms of the parasite. researchgate.netnih.govresearchgate.net This direct action on the pathogen is a crucial aspect of modulating the host-pathogen interaction, shifting the balance in favor of the host by reducing the parasite burden.
Q & A
Basic Question
- Primary Data : Original experimental results (e.g., kinetic studies, spectral datasets). Validate using peer-reviewed journals or institutional repositories.
- Secondary Data : Existing analyses (e.g., computational models, review articles). Cross-reference with primary sources to confirm accuracy .
Example: Use primary data from J. Org. Chem. for this compound’s reaction mechanisms, and secondary data from reviews to contextualize findings.
What strategies resolve contradictions in reported physicochemical properties of this compound?
Advanced Question
Systematically re-evaluate conflicting
Replicate Experiments : Verify methodologies (e.g., calorimetry vs. computational enthalpy calculations).
Cross-Disciplinary Validation : Compare results across techniques (e.g., XRD for crystallinity vs. TEM for morphology) .
Meta-Analysis : Statistically aggregate datasets to identify outliers or systematic errors .
How do ethical guidelines influence experimental design and data reporting for this compound?
Basic Question
- Data Integrity : Retain raw data (spectra, chromatograms) for ≥5 years to permit audits .
- Conflict of Interest : Disclose funding sources or affiliations that may bias interpretations.
- Collaborative Ethics : Define data ownership and authorship criteria early in interdisciplinary projects .
What interdisciplinary approaches enhance the study of this compound's applications?
Advanced Question
Integrate techniques from:
- Materials Science : Assess this compound’s stability under varying thermal/mechanical stresses.
- Computational Chemistry : Simulate reaction pathways (DFT) to predict catalytic efficiency .
Collaborate with domain experts to design multi-phase validation protocols .
How can researchers optimize reaction parameters for this compound synthesis using Design of Experiments (DOE)?
Advanced Question
- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading) via fractional factorial designs.
- Response Surface Methodology (RSM) : Model interactions between parameters to maximize yield .
Example: Optimize this compound’s enantiomeric excess by iteratively adjusting solvent ratios and agitation rates.
What validation criteria ensure the reliability of this compound's reported bioactivity data?
Advanced Question
- In Vitro/In Vivo Correlation : Compare cytotoxicity assays with animal model outcomes.
- Blinded Studies : Minimize bias by anonymizing sample labels during testing .
- Positive/Negative Controls : Include reference compounds (e.g., cisplatin for antitumor activity) .
How can systematic literature reviews improve hypothesis generation for this compound research?
Basic Question
- Keyword Searches : Use databases (SciFinder, PubMed) with terms like "this compound AND catalysis AND kinetics."
- Gap Analysis : Map existing studies to identify under-explored areas (e.g., environmental degradation pathways) .
- Citation Tracking : Follow seminal papers to trace evolving methodologies .
What criteria guide the selection of analytical methods for this compound's structural elucidation?
Advanced Question
Prioritize methods based on:
Sensitivity : Mass spectrometry for trace impurity detection.
Resolution : High-field NMR (>500 MHz) for complex stereochemistry.
Complementarity : Pair XRD (crystal structure) with computational docking studies .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
